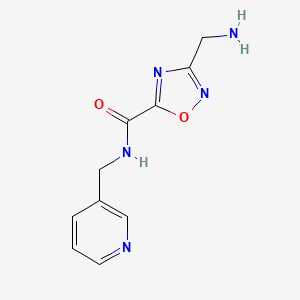
3-(aminomethyl)-N-(pyridin-3-ylmethyl)-1,2,4-oxadiazole-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of related heterocyclic compounds involves the reaction of various amine-substituted precursors with other reagents to form complex structures. For instance, the reaction of 5-amino-3-(arylamino)-1H-pyrazole-4-carboxamides with acetylacetone and arylidenemalononitriles yielded pyrazolo[1,5-a]-pyrimidine derivatives . Similarly, the reaction of 1H-pyrazole-3-carboxylic acid with 2,3-diaminopyridine under certain conditions produced a 1H-pyrazole-3-carboxamide . These examples suggest that the synthesis of the compound would likely involve the formation of the 1,2,4-oxadiazole ring followed by the introduction of the aminomethyl and pyridin-3-ylmethyl groups.
Molecular Structure Analysis
The molecular structure of heterocyclic compounds is often elucidated using spectroscopic methods. The papers describe the structural determination of synthesized compounds using analytical and spectroscopic data . The presence of the 1,2,4-oxadiazole ring in the compound of interest suggests a planar geometry that could influence its binding interactions with biological targets.
Chemical Reactions Analysis
The chemical reactivity of similar compounds is highlighted in the papers, where Schiff bases were obtained from the reaction of carboxamides with selected aldehydes . The reaction mechanisms are sometimes examined theoretically to understand the transformations . These insights suggest that the compound may also undergo reactions typical of amides, oxadiazoles, and amines, such as nucleophilic substitutions or condensation reactions.
Physical and Chemical Properties Analysis
While the physical and chemical properties of the specific compound are not detailed in the papers, the properties of related compounds can be inferred. Heterocyclic compounds like those described often exhibit significant biological activity, which is influenced by their physical and chemical properties . The solubility, stability, and reactivity of the compound would be determined by its functional groups and molecular structure.
Relevant Case Studies
The papers provide case studies of the antitumor activities of synthesized compounds . The structure-activity relationship (SAR) is discussed, which is crucial for understanding how the compound's structure influences its biological activity. Although the compound is not directly studied, the methodologies and findings from these case studies could be applicable to its analysis.
Aplicaciones Científicas De Investigación
3-(Aminomethyl)-N-(pyridin-3-ylmethyl)-1,2,4-oxadiazole-5-carboxamide is a derivative of the 1,3,4-oxadiazole class, a five-membered aromatic ring with significant biological activity. The peculiar structure of the 1,3,4-oxadiazole ring, featuring pyridine type nitrogen atoms, enables these derivatives to bind effectively with various enzymes and receptors, facilitating a range of bioactivities. This structural aspect is fundamental for the compound's application in medicinal chemistry, where it is leveraged to develop therapeutic agents for diverse diseases.
Therapeutic Potential and Applications
Anticancer and Antimicrobial Applications : The review by Verma et al. (2019) outlines the therapeutic worth of 1,3,4-oxadiazole tailored compounds, emphasizing their extensive utilization in medicinal chemistry for anticancer, antifungal, antibacterial, antitubercular, and antiviral agents. This class of compounds, including variants like 3-(aminomethyl)-N-(pyridin-3-ylmethyl)-1,2,4-oxadiazole-5-carboxamide, showcases a broad spectrum of bioactivities, making them critical in the fight against various ailments (Verma et al., 2019).
Antitubercular Activity : Research highlighted by Asif (2014) demonstrates the antitubercular efficacy of 1,3,4-oxadiazole derivatives against strains of Mycobacterium tuberculosis. This emphasizes the role of such compounds in addressing tuberculosis, offering a foundation for developing new antitubercular drugs (Asif, 2014).
Chemical Synthesis and Drug Development : The work by Rana et al. (2020) delves into the significance of 1,3,4-oxadiazole containing compounds in new drug development. These molecules act as bioisosteres for carboxylic acids, carboxamides, and esters, providing a scaffold for the synthesis of pharmacologically active agents targeting a variety of diseases. This underscores the versatility and utility of 1,3,4-oxadiazole derivatives in synthesizing new medicinal agents (Rana et al., 2020).
Safety and Hazards
Propiedades
IUPAC Name |
3-(aminomethyl)-N-(pyridin-3-ylmethyl)-1,2,4-oxadiazole-5-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N5O2/c11-4-8-14-10(17-15-8)9(16)13-6-7-2-1-3-12-5-7/h1-3,5H,4,6,11H2,(H,13,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEAHQDJGXXCRPW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CNC(=O)C2=NC(=NO2)CN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N5O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[1-(2-Methylbenzyl)-3-pyrrolidinyl]methanamine](/img/structure/B1292914.png)
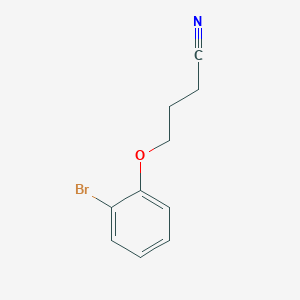

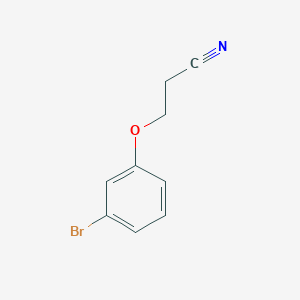




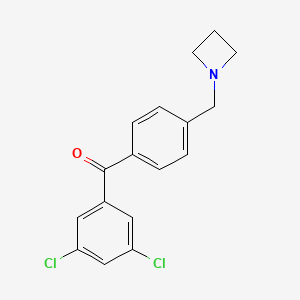
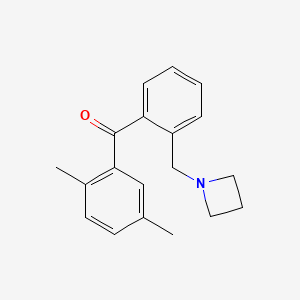



![3'-Bromo-2-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benzophenone](/img/structure/B1292943.png)